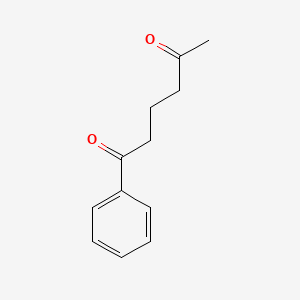

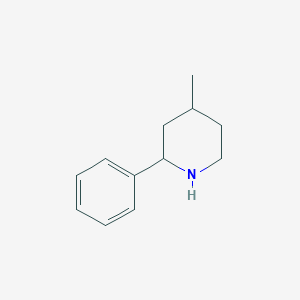

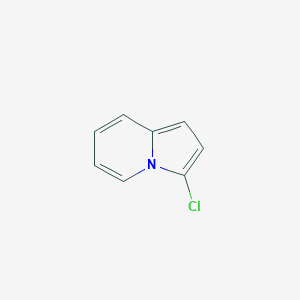

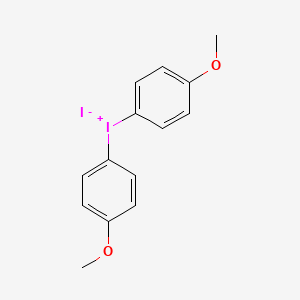

![molecular formula C6H8ClN3OS B3192562 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea CAS No. 634192-72-6](/img/structure/B3192562.png)

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea

Descripción general

Descripción

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .

Mecanismo De Acción

Target of Action

Clothianidin Urea, also known as N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N’-methylurea, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses, and their disruption leads to the paralysis and eventual death of harmful insects .

Mode of Action

Clothianidin Urea acts as an agonist of nAChR . It mimics the action of acetylcholine, a neurotransmitter, and binds to nAChRs, causing continuous stimulation of the neurons . This overstimulation leads to the paralysis and eventual death of the insect .

Biochemical Pathways

The biochemical pathways affected by Clothianidin Urea involve the disruption of neural transmission in the central nervous system of insects . The compound’s interaction with nAChRs affects the normal functioning of the synapses, leading to a series of downstream effects that result in the insect’s paralysis and death .

Pharmacokinetics

Pharmacokinetic studies indicate that Clothianidin Urea is rapidly distributed into the entire body within 2 hours after oral administration . Its excretion and metabolism start immediately after absorption . It is rapidly and almost completely eliminated from all tissues and organs with no evidence of accumulation . Most of it is completely excreted into urine and feces within two days after administration .

Result of Action

The primary result of Clothianidin Urea’s action is the effective control of harmful insects and pests . By targeting the nAChRs, it disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death . This makes it an effective insecticide for the control of sucking and chewing pests .

Action Environment

Clothianidin Urea is moderately soluble and volatile but has a high potential for leaching to groundwater . It is very persistent in soil and water , which means it can remain effective for a long period after application. Its persistence and potential for leaching mean it can also pose risks to non-target organisms in the environment . It is highly toxic to honeybees but poses a low risk to earthworms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea typically involves the reaction of 2-chloro-1,3-thiazole with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as acetonitrile or dimethylformamide (DMF) and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands .

Análisis De Reacciones Químicas

Types of Reactions

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction can lead to the formation of thiazolidines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted thiazoles.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Aplicaciones Científicas De Investigación

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.

Comparación Con Compuestos Similares

Similar Compounds

2-chloro-1,3-thiazole: A precursor in the synthesis of various thiazole derivatives.

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-nitro-1H-imidazol-2-amine: A compound with similar structural features but different biological activities.

Uniqueness

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Propiedades

IUPAC Name |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS/c1-8-6(11)10-3-4-2-9-5(7)12-4/h2H,3H2,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFSUYNSKZUJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=CN=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10795576 | |

| Record name | N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10795576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634192-72-6 | |

| Record name | N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10795576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

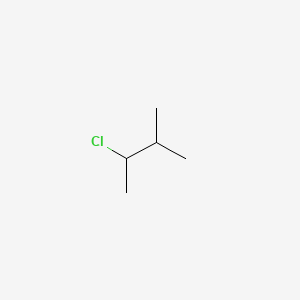

![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)